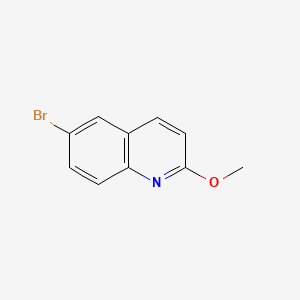

6-Bromo-2-methoxyquinoline

Description

Propriétés

IUPAC Name |

6-bromo-2-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTKKEMYFUMFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443139 | |

| Record name | 6-Bromo-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99455-05-7 | |

| Record name | 6-Bromo-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

6-Bromo-2-methoxyquinoline is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Its structure, characterized by a bromine and a methoxy group at specific positions on the quinoline ring, contributes to its pharmacological potential. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C10H8BrNO, with a molecular weight of approximately 240.08 g/mol. The compound features a quinoline ring system, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Bromination of 2-methoxyquinoline : This involves the electrophilic substitution of bromine at the 6-position of the quinoline ring.

- Vilsmeier-Haack reaction : This method allows for the introduction of formyl groups followed by subsequent reactions to yield the desired compound.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study assessing various quinoline derivatives found that this compound effectively induces apoptosis in cancer cell lines, including human cervical cancer (HeLa) and adenocarcinoma (HT29) cells. The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its derivatives have been evaluated against strains of Mycobacterium tuberculosis, where they demonstrated inhibitory effects comparable to established antitubercular drugs like bedaquiline. The mechanism is primarily attributed to the disruption of ATP synthase activity in bacterial cells .

Other Biological Activities

In addition to its anticancer and antimicrobial properties, this compound has been studied for its potential effects on neurological disorders. Its interaction with metabotropic glutamate receptors (mGluRs) suggests possible applications in treating conditions such as anxiety and depression .

Case Studies and Experimental Results

-

Anticancer Activity : In vitro studies demonstrated that this compound significantly reduces cell viability in HeLa cells by inducing apoptosis through caspase activation.

Cell Line IC50 (µM) Mechanism HeLa 15 Apoptosis induction HT29 20 Cell cycle arrest -

Antimicrobial Efficacy : Comparative studies against Mycobacterium tuberculosis highlighted that this compound exhibits a minimum inhibitory concentration (MIC) similar to that of bedaquiline.

Compound MIC (µg/mL) This compound 0.5 Bedaquiline 0.5 - Neurological Impact : Preliminary studies on mGluR antagonism suggest that derivatives of this compound could modulate neurotransmitter release, offering potential therapeutic avenues for neuropsychiatric disorders .

Safety and Toxicity

While promising in terms of efficacy, safety evaluations are critical. Initial toxicity studies indicate that low doses are well tolerated; however, higher doses may lead to adverse effects such as renal toxicity and hematological alterations in animal models . Ongoing research aims to establish safer dosage regimens and further elucidate the compound's safety profile.

Conclusion and Future Directions

This compound represents a significant advancement in the search for new therapeutic agents across various fields, particularly oncology and infectious diseases. Future research should focus on:

- Developing more soluble derivatives to enhance bioavailability.

- Conducting detailed pharmacokinetic studies.

- Exploring combination therapies with existing drugs to improve treatment outcomes against resistant strains.

Applications De Recherche Scientifique

Antimicrobial Applications

One of the most notable applications of 6-bromo-2-methoxyquinoline is in the development of antimicrobial agents , particularly against Mycobacterium tuberculosis . Research indicates that this compound exhibits inhibitory effects comparable to established antitubercular drugs like bedaquiline. The mechanism of action primarily involves the disruption of ATP synthase activity in bacterial cells, which is crucial for their energy production.

Case Study: Antitubercular Activity

- Study Findings : In vitro studies have demonstrated that this compound has a minimum inhibitory concentration (MIC) similar to that of bedaquiline, with an MIC value of 0.5 µg/mL for both compounds.

- Mechanism : The compound's effectiveness is attributed to its ability to inhibit bacterial growth by targeting essential metabolic pathways.

Anticancer Properties

This compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in various cancer cell lines, including cervical cancer (HeLa) and colorectal adenocarcinoma (HT29).

Case Study: Anticancer Activity

- Cell Lines Tested :

- HeLa cells: IC50 = 15 µM (induction of apoptosis)

- HT29 cells: IC50 = 20 µM (cell cycle arrest)

- Mechanism : The compound triggers apoptosis through caspase activation and inhibits cell proliferation, making it a potential candidate for further development as an anticancer agent.

Neurological Applications

Emerging research suggests that this compound may have implications in treating neurological disorders. Its interaction with metabotropic glutamate receptors (mGluRs) indicates potential therapeutic avenues for conditions such as anxiety and depression.

Preliminary Findings

- Mechanism : The compound may modulate neurotransmitter release, suggesting a role in neuroprotection or neuroregulation.

- Future Directions : Further studies are needed to explore its efficacy and safety in neurological models.

Synthesis and Development

The synthesis of this compound can be achieved through various methods, including bromination of 2-methoxyquinoline and Vilsmeier-Haack reactions. These synthetic routes are crucial for producing the compound in sufficient quantities for research and application.

Synthesis Overview

| Method | Description |

|---|---|

| Bromination | Electrophilic substitution at the 6-position of the quinoline ring. |

| Vilsmeier-Haack Reaction | Introduction of formyl groups followed by subsequent reactions to yield the desired compound. |

Safety and Toxicity

While promising in terms of efficacy, safety evaluations are critical. Initial toxicity studies indicate that low doses are well tolerated; however, higher doses may lead to adverse effects such as renal toxicity and hematological alterations in animal models.

Safety Profile

- Low doses: Generally well tolerated.

- High doses: Potential renal toxicity and other adverse effects observed.

Conclusion and Future Directions

This compound represents a significant advancement in the search for new therapeutic agents across various fields, particularly oncology and infectious diseases. Future research should focus on:

- Developing more soluble derivatives to enhance bioavailability.

- Conducting detailed pharmacokinetic studies.

- Exploring combination therapies with existing drugs to improve treatment outcomes against resistant strains.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The bromine atom at position 6 undergoes nucleophilic substitution under specific conditions. For example, in the synthesis of antitubercular agents like bedaquiline, this reactivity is exploited to introduce functional groups.

Example Reaction:

Replacement of bromine with chlorine via radical-initiated chlorination:

text3-Benzyl-6-bromo-2-methoxyquinoline + N-chlorosuccinimide (NCS) → 6-Bromo-3-chlorophenylmethyl-2-methoxyquinoline

| Parameter | Details |

|---|---|

| Reagents | N-chlorosuccinimide, benzoyl peroxide (radical initiator) |

| Solvent | Carbon tetrachloride |

| Conditions | Reflux at 80°C for 6–7 hours |

| Workup | Recrystallization with anhydrous diethyl ether |

| Yield | Not explicitly reported; optimized for industrial-scale applications |

This reaction highlights the compound’s utility in constructing complex molecules through selective halogen exchange .

Methoxy Group Functionalization

The 2-methoxy group can be demethylated under acidic or oxidative conditions to yield hydroxylated derivatives, though direct experimental data for this compound is sparse.

Example Reaction:

text6-Bromo-2-methoxyquinoline + BBr₃ → 6-Bromo-2-hydroxyquinoline

| Parameter | Details |

|---|---|

| Reagent | Boron tribromide (BBr₃) |

| Solvent | Dichloromethane (DCM) |

| Conditions | 0°C to room temperature, 2–4 hours |

Such transformations are critical for modifying electronic properties in drug design .

Radical Reactions

Radical-mediated processes enable regioselective functionalization. For instance, chlorination at the benzyl position has been demonstrated:

Reported Reaction:

text3-Benzyl-6-bromo-2-methoxyquinoline → 6-Bromo-3-chlorophenylmethyl-2-methoxyquinoline

| Parameter | Details |

|---|---|

| Reagents | N-chlorosuccinimide, benzoyl peroxide |

| Solvent | Carbon tetrachloride |

| Conditions | Reflux for 7 hours |

| Key Step | Radical initiation enables selective C–H chlorination |

This method avoids harsh acidic/basic conditions, preserving the quinoline scaffold .

Comparative Analysis of Reactivity

The table below contrasts reaction pathways for this compound with related compounds:

| Reaction Type | This compound | 2-Methoxyquinoline |

|---|---|---|

| Nucleophilic Substitution | Bromine substitution dominant | Limited due to absence of bromine |

| Electrophilic Substitution | Directed by methoxy (C5, C8) | Directed by methoxy (C5, C8) |

| Cross-Coupling | High activity with Pd catalysts | Requires pre-functionalization |

Comparaison Avec Des Composés Similaires

Substituent Effects on Key Properties

Position of Bromine: Bromine at C6 (as in this compound) enhances electrophilic aromatic substitution reactivity, favoring cross-coupling reactions .

Methoxy vs. Methyl/Chloro at C2 :

- Methoxy (electron-donating) improves solubility and stabilizes hydrogen bonds (e.g., with R202β in farnesyltransferase) .

- Methyl (steric hindrance) reduces polarity, impacting pharmacokinetics .

- Chloro (electron-withdrawing) increases electrophilicity, altering reactivity in SNAr reactions .

Core Heterocycle Differences: Quinoline (this compound) vs. quinazoline (6-bromo-2-chloro-8-methoxyquinazoline): Quinazoline’s additional nitrogen atom modifies hydrogen-bonding capacity and target selectivity, often explored in kinase inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.